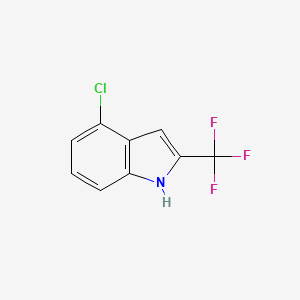![molecular formula C14H12O6 B13135064 6-[2-(2,4-Dihydroxy-6-methylphenyl)-2-oxoethyl]-4-hydroxy-pyran-2-one](/img/structure/B13135064.png)
6-[2-(2,4-Dihydroxy-6-methylphenyl)-2-oxoethyl]-4-hydroxy-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(2,4-Dihydroxy-6-methylphenyl)-2-oxoethyl)-4-hydroxy-2H-pyran-2-one is a complex organic compound that belongs to the class of pyranones. This compound is characterized by its unique structure, which includes a pyranone ring and a phenyl group substituted with hydroxyl and methyl groups. It is known for its potential biological activities and is of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(2,4-Dihydroxy-6-methylphenyl)-2-oxoethyl)-4-hydroxy-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dihydroxy-6-methylacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyranone ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-(2,4-Dihydroxy-6-methylphenyl)-2-oxoethyl)-4-hydroxy-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the pyranone ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
6-(2-(2,4-Dihydroxy-6-methylphenyl)-2-oxoethyl)-4-hydroxy-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(2-(2,4-Dihydroxy-6-methylphenyl)-2-oxoethyl)-4-hydroxy-2H-pyran-2-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Dihydroxy-6-methylphenyl)ethanone
- 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone
Uniqueness
6-(2-(2,4-Dihydroxy-6-methylphenyl)-2-oxoethyl)-4-hydroxy-2H-pyran-2-one is unique due to its specific substitution pattern and the presence of both a pyranone ring and a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H12O6 |
|---|---|
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
6-[2-(2,4-dihydroxy-6-methylphenyl)-2-oxoethyl]-4-hydroxypyran-2-one |
InChI |
InChI=1S/C14H12O6/c1-7-2-8(15)4-11(17)14(7)12(18)6-10-3-9(16)5-13(19)20-10/h2-5,15-17H,6H2,1H3 |
Clé InChI |
JIBVOQAUTOPGPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)CC2=CC(=CC(=O)O2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


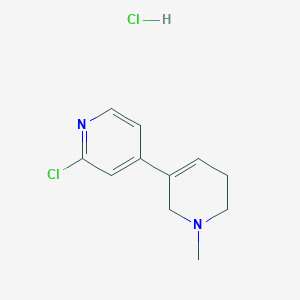

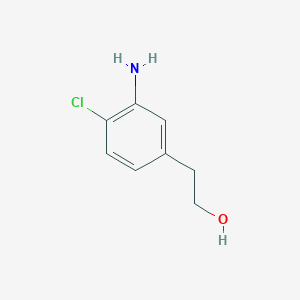
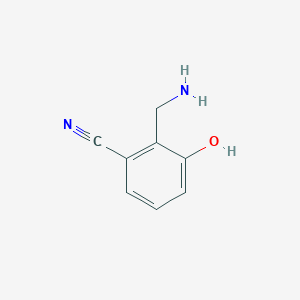


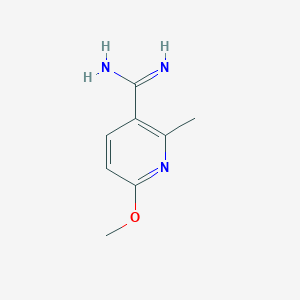
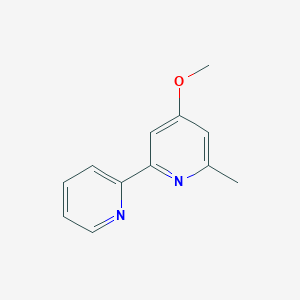
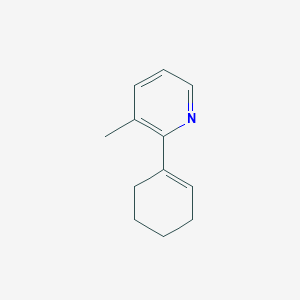
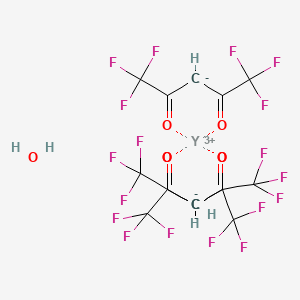
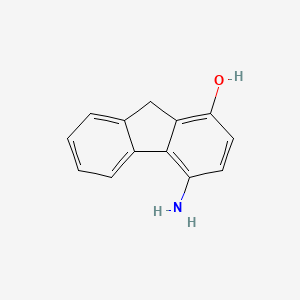
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13135044.png)

